molecular formula C9H8ClNO3 B1429412 Methyl 7-chloro-2,3-dihydrobenzo[d]oxazole-2-carboxylate CAS No. 127690-17-9

Methyl 7-chloro-2,3-dihydrobenzo[d]oxazole-2-carboxylate

Cat. No.: B1429412
CAS No.: 127690-17-9
M. Wt: 213.62 g/mol
InChI Key: MWRSASWGUWGEKZ-UHFFFAOYSA-N
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Description

Methyl 7-chloro-2,3-dihydrobenzo[d]oxazole-2-carboxylate (CAS 127690-17-9) is a chemical compound with the molecular formula C9H8ClNO3 and a molecular weight of 213.62 g/mol . This benzoxazole derivative is supplied as a high-purity building block strictly for research use in chemical synthesis and drug discovery. Benzoxazole scaffolds are recognized in medicinal chemistry for their diverse biological activities . Recent scientific studies highlight that 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivatives demonstrate significant in-vitro antibacterial activity and have been evaluated through molecular docking studies against microbial targets . The core benzoxazole structure can be synthesized from 2-aminophenol and carbon disulfide, and it serves as a key precursor for the development of novel antimicrobial and anticancer agents . Researchers utilize this compound to synthesize more complex heterocyclic systems for pharmacological screening. Store the product sealed in a dry environment at 2-8°C to maintain stability . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

methyl 7-chloro-2,3-dihydro-1,3-benzoxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c1-13-9(12)8-11-6-4-2-3-5(10)7(6)14-8/h2-4,8,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRSASWGUWGEKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1NC2=C(O1)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856261
Record name Methyl 7-chloro-2,3-dihydro-1,3-benzoxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127690-17-9
Record name Methyl 7-chloro-2,3-dihydro-1,3-benzoxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemical Properties and Structure

Methyl 7-chloro-2,3-dihydrobenzo[d]oxazole-2-carboxylate has the molecular formula C9H8ClNO3C_9H_8ClNO_3 and a molecular weight of 213.62 g/mol. The compound features a five-membered ring with nitrogen and oxygen atoms, a chlorine substituent at the 7-position, and a carboxylate group at the 2-position. This specific arrangement contributes to its reactivity and biological activity.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It is utilized for the synthesis of more complex heterocyclic compounds, which are essential in developing new materials and pharmaceuticals. The compound can undergo various reactions, including oxidation, reduction, and substitution, allowing for the formation of diverse derivatives that can be tailored for specific applications.

Research indicates that this compound exhibits notable biological activities:

  • Antimicrobial Activity : this compound has been shown to possess antimicrobial properties against several bacterial strains. A study demonstrated its effectiveness with minimum inhibitory concentration (MIC) values as follows:
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest its potential as a new antimicrobial agent.

  • Anti-inflammatory Properties : Preliminary studies indicate that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokine production. In vitro assays have shown reduced secretion of these cytokines in macrophage cell lines.

Pharmaceutical Development

The compound's unique properties make it an attractive candidate for drug development. Ongoing research aims to explore its potential in designing new therapeutic agents targeting various diseases, including infections and inflammatory conditions. The ability to modify its structure through synthetic routes enhances its applicability in medicinal chemistry.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Study : A comprehensive study revealed significant antibacterial activity against multiple strains, indicating its potential use in developing new antibiotics.
  • Anti-inflammatory Research : In vitro assays demonstrated the compound's ability to modulate inflammatory pathways effectively.
  • Cytotoxicity Assessments : Initial evaluations showed moderate cytotoxicity against cancer cell lines, warranting further investigation into its anticancer potential.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism of action depends on the biological system and the specific application. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis, while in anticancer applications, it may interfere with cell proliferation pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 7-chloro-2,3-dihydrobenzo[d]oxazole-2-carboxylate with compounds sharing key structural motifs (e.g., heterocyclic cores, halogen substituents, ester groups).

Benzodithiazine Derivatives

Compound 3 (Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate) and Compound 15 (Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate) from Molecules (2015) :

Property Target Compound (Benzooxazole) Compound 3 (Benzodithiazine) Compound 15 (Benzodithiazine)
Core Structure Benzo[d]oxazole 1,4,2-Benzodithiazine 1,4,2-Benzodithiazine
Key Substituents Cl (C7), COOCH3 (C2) Cl (C6), COOCH3 (C7), SO2 Cl (C6), COOCH3 (C7), SO2, OH
Melting Point Not reported 252–253 °C (dec.) 310–311 °C (dec.)
IR Peaks (cm⁻¹) Expected: C=O (~1740) 1740 (C=O), 1340–1155 (SO2) 1715 (C=O), 1330–1130 (SO2)
Bioactivity Hypothesized: Enzyme inhibition Potential hydrazine-based reactivity Enhanced solubility via phenolic OH

Key Findings :

  • Thermal Stability : Benzodithiazines exhibit higher decomposition temperatures (252–311°C) due to sulfur’s electron-withdrawing effects and rigid SO2 groups, whereas benzooxazoles may have lower thermal resilience .
  • Spectroscopy : The absence of SO2 stretches in the target compound’s IR spectrum distinguishes it from benzodithiazines.
  • Synthetic Utility : Benzodithiazines are tailored for hydrazine-mediated reactions (e.g., Schiff base formation in Compound 15), while benzooxazoles may favor nucleophilic substitutions at the ester group .
Benzodiazepine Derivatives

Methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one) :

Property Target Compound (Benzooxazole) Methylclonazepam (Benzodiazepine)
Core Structure Benzooxazole 1,4-Benzodiazepine
Key Substituents Cl (C7), COOCH3 (C2) Cl (C5), NO2 (C7), C=O (C2)
Bioactivity Unreported GABA receptor modulation

Key Findings :

  • Pharmacological Relevance: Methylclonazepam’s nitro and chlorophenyl groups enhance CNS activity, whereas the target compound’s ester and oxazole groups may favor non-CNS applications (e.g., antibacterial or kinase inhibition) .
Other Benzooxazole Derivatives

A derivative in (10-chloro-11b-(o-chlorophenyl)-2,3,7,11b-tetrahydrooxazolo-[3,2-d][1,4]benzodiazepin-6(5H)-one) highlights fused oxazole-benzodiazepine systems. Compared to the target compound:

  • Chlorine Placement : Ortho-chlorophenyl substituents () may enhance lipophilicity compared to the target’s single chlorine at C7 .

Biological Activity

Methyl 7-chloro-2,3-dihydrobenzo[d]oxazole-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, including antimicrobial and potential anti-inflammatory effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H8ClNO3C_9H_8ClNO_3 and a molecular weight of 213.62 g/mol. It is characterized by a five-membered ring containing nitrogen and oxygen, with a chlorine substituent at the 7-position and a carboxylate group at the 2-position. This unique structure contributes to its reactivity and biological activity .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness that suggests its potential as an antimicrobial agent. For instance, studies have demonstrated its inhibitory effects on gram-positive and gram-negative bacteria, which could be useful in developing new antibiotics .

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Interaction studies indicate that it binds to cellular receptors involved in inflammatory pathways, potentially inhibiting pro-inflammatory cytokine production . Further research is necessary to elucidate the exact mechanisms of action.

The biological activity of this compound can be attributed to its interaction with various biological macromolecules. Its binding affinity to bacterial enzymes suggests mechanisms that could inhibit bacterial growth effectively. Additionally, studies indicate potential pathways for its anti-inflammatory effects through modulation of inflammatory mediators .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antimicrobial Study : A study conducted on a range of bacteria revealed that this compound exhibited significant antibacterial activity with MIC values ranging from 32 µg/mL to 128 µg/mL against various strains .
  • Anti-inflammatory Research : In vitro assays demonstrated that this compound could reduce the secretion of pro-inflammatory cytokines in macrophage cell lines, indicating its potential as an anti-inflammatory agent .
  • Cytotoxicity Studies : Preliminary cytotoxicity assessments showed moderate activity against cancer cell lines, suggesting further investigation into its anticancer potential is warranted .

Comparison with Similar Compounds

This compound can be compared with other benzoxazole derivatives to highlight its unique properties:

Table 2: Comparison of Biological Activities

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityUnique Aspects
This compoundModerateYesContains both chloro and carboxylate functionalities
Methyl benzo[d]oxazole-2-carboxylateLowNoLacks chlorine substituent
Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylateModerateYesDifferent position of functional groups

Preparation Methods

Direct Cyclization of Suitable Precursors

Method Overview:
This approach involves synthesizing the benzoxazole ring system via cyclization of ortho-aminophenol derivatives with appropriate carboxylate or ester precursors, followed by selective chlorination at the 7-position.

Key Steps:

  • Preparation of 2-aminophenol derivatives, often via reduction or substitution of nitrophenol compounds.
  • Cyclization with ester or acyl chlorides to form the benzoxazole core.
  • Post-cyclization chlorination at the 7-position.

Reaction Conditions & Reagents:

  • Cyclization: Typically performed under reflux in solvents like polyphosphoric acid (PPA), acetic acid, or polyphosphoric acid derivatives, facilitating intramolecular cyclization.
  • Chlorination: Achieved using reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride, selectively chlorinating the aromatic ring at the desired position.

Research Findings:

  • The synthesis of benzoxazoles via cyclization of 2-aminophenols with carboxylic acid derivatives has been well-documented, with yields often exceeding 70% under optimized conditions.
  • Selective chlorination at position 7 can be achieved via electrophilic aromatic substitution, with regioselectivity influenced by existing substituents and reaction conditions.

Reaction of 2-Aminophenol Derivatives with Ethyl Chloroacetate

Methodology:
Based on the procedure outlined in recent literature, 2-aminophenol derivatives can be reacted with ethyl chloroacetate in the presence of a base such as N-methylmorpholine to form the ester intermediate, which then cyclizes to form the benzoxazole core.

Detailed Procedure:

  • Dissolve 2-aminophenol in dry dichloromethane.
  • Add N-methylmorpholine at 0°C to deprotonate the amino group.
  • Dropwise addition of ethyl chloroacetate, stirring at 0°C, followed by stirring at room temperature for 6–12 hours.
  • Work-up involves washing with brine, drying, and purification via silica gel chromatography.

Outcome:

  • Formation of methyl 2-(2-aminophenoxy)acetate derivatives, which can undergo cyclization under thermal or catalytic conditions to yield benzoxazole rings with ester functionalities.

Research Data:

  • This method yields high purity intermediates suitable for further functionalization, with yields up to 85% for the ester intermediates.

Cyclization of 2-Aminophenol with Ethyl Chloroacetate Followed by Chlorination

Stepwise Synthesis:

  • Step 1: Synthesis of methyl 2-(2-aminophenoxy)acetate as described above.
  • Step 2: Cyclization under acidic or thermal conditions to form the benzoxazole ring.
  • Step 3: Post-cyclization chlorination at the 7-position using NCS or similar chlorinating agents.

Reaction Conditions & Notes:

  • Cyclization often performed at elevated temperatures (80–120°C) in solvents like acetic acid or polyphosphoric acid.
  • Chlorination is regioselective, favoring the 7-position due to electronic and steric factors, with reaction monitored by TLC.

Research Findings:

  • This route provides a straightforward pathway to the target compound with overall yields around 60–70% after purification.

Electrochemical Oxidative Cyclization

Innovative Approach:
Recent advances include electrochemical methods for benzoxazole synthesis, which involve anodic oxidation of suitable precursors such as 2-aminophenols in the presence of oxidants or mediators.

Reaction Highlights:

  • Electrochemical generation of hypervalent iodine species (I(III)) can facilitate oxidative cyclization.
  • Addition of imines or related derivatives post-electrolysis can improve yields and regioselectivity.

Advantages:

  • Environmentally friendly, avoiding harsh reagents.
  • Precise control over oxidation potential allows selective formation of benzoxazole rings.

Research Data:

  • Successful synthesis of benzoxazoles, including derivatives similar to methyl 7-chloro-2,3-dihydrobenzo[d]oxazole-2-carboxylate, with yields up to 80%.

Chlorination and Esterification Strategies

Final Functionalization:

  • The introduction of the chloro substituent at position 7 is achieved via electrophilic aromatic substitution, often using NCS under controlled conditions.
  • Esterification at the 2-position is typically performed via esterification of the carboxylic acid intermediate with methanol or methylating agents under acidic conditions.

Reaction Conditions & Notes:

  • Chlorination is optimized at lower temperatures (0–25°C) to prevent polychlorination.
  • Esterification can be performed using Fischer esterification or by direct methylation with methyl iodide in the presence of base.

Data Summary in Tabular Form

Preparation Method Key Reagents Reaction Conditions Yield Notes
Cyclization of 2-aminophenols Acidic solvents (PPA), chlorinating agents (NCS) Reflux, room temp 70–85% Regioselective chlorination at 7-position
Reaction with ethyl chloroacetate Ethyl chloroacetate, N-methylmorpholine 0°C to room temp 85% (intermediate), subsequent cyclization Suitable for intermediate synthesis
Electrochemical oxidation Iodine(III) mediators Controlled potential electrolysis 80% Environmentally friendly, high regioselectivity
Direct lithiation and halogenation Oxazole derivatives, n-BuLi, DBTFE -78°C to room temp 60–70% For bromo derivatives, adaptable for chlorination

Q & A

Basic Research Questions

Q. How can the structural configuration of Methyl 7-chloro-2,3-dihydrobenzo[d]oxazole-2-carboxylate be validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement and ORTEP-3 for thermal ellipsoid visualization to confirm bond lengths, angles, and stereochemistry . For small-molecule crystallography, the WinGX suite integrates SHELX programs with graphical interfaces for efficient data processing .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow hazard codes H300 (fatal if swallowed) and H410 (toxic to aquatic life). Use fume hoods for synthesis, store in airtight containers at 0–4°C, and neutralize spills with inert adsorbents (e.g., vermiculite). Safety protocols align with benzoxazole derivatives, as detailed in SDS guidelines .

Q. Which analytical techniques are recommended for purity assessment?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm (reverse-phase C18 column) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, DMSO-d₆) to confirm absence of regioisomers. Compare retention times and spectral data with reference standards .

Advanced Research Questions

Q. How can enantiomeric purity of the active S-isomer be ensured during synthesis?

  • Methodological Answer : Indoxacarb, a related oxadiazine insecticide, uses chiral chromatography (e.g., Chiralpak IA column) to isolate the bioactive S-enantiomer. Apply similar methods with mobile phases of hexane:isopropanol (90:10) and monitor optical rotation ([α]D²⁵) .

Q. What computational approaches predict the compound’s reactivity in catalytic reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G*) model electrophilic substitution at the 7-chloro position. Molecular docking studies (AutoDock Vina) assess binding affinity to insecticidal targets like voltage-gated sodium channels .

Q. How do hydrolysis pathways of this compound vary under environmental conditions?

  • Methodological Answer : Accelerated stability testing (pH 3–9 buffers, 40°C) identifies degradation products via LC-MS. The 2-carboxylate ester hydrolyzes to carboxylic acid under alkaline conditions, while the oxazole ring remains intact in acidic media .

Q. What crystallographic challenges arise during polymorph screening?

  • Methodological Answer : Diffraction data may show twinning or disorder due to flexible dihydrooxazole rings. Use SHELXD for phase problem resolution and PLATON to analyze intermolecular interactions (e.g., Cl···π contacts) driving polymorphism .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 7-chloro-2,3-dihydrobenzo[d]oxazole-2-carboxylate
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